3,5-Di(hydroxymethyl)phenol 3,5-Di(hydroxymethyl)phenol
Brand Name: Vulcanchem
CAS No.: 153707-56-3
VCID: VC21109107
InChI: InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2
SMILES: C1=C(C=C(C=C1CO)O)CO
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

3,5-Di(hydroxymethyl)phenol

CAS No.: 153707-56-3

Cat. No.: VC21109107

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

3,5-Di(hydroxymethyl)phenol - 153707-56-3

Specification

CAS No. 153707-56-3
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name 3,5-bis(hydroxymethyl)phenol
Standard InChI InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2
Standard InChI Key IKFWPXJYAIJZES-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1CO)O)CO
Canonical SMILES C1=C(C=C(C=C1CO)O)CO

Introduction

Chemical Identity and Structure

3,5-Di(hydroxymethyl)phenol is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . Also known as 3,5-bis(hydroxymethyl)phenol or (5-hydroxy-1,3-phenylene)dimethanol, this compound is registered in chemical databases with CAS number 153707-56-3 . Its structure features a central phenol ring with a hydroxyl group directly attached to the aromatic ring and two hydroxymethyl (-CH2OH) groups symmetrically positioned at the 3 and 5 positions.

Structural Characteristics and Nomenclature

The structural architecture of 3,5-Di(hydroxymethyl)phenol combines the reactivity of a phenol with the functionality of primary alcohols. This unique arrangement creates a molecule with three distinct hydroxyl groups—one phenolic and two from the hydroxymethyl substituents—granting it diverse chemical reactivity profiles. The compound's systematic IUPAC name is (5-hydroxy-1,3-phenylene)dimethanol, reflecting its core structure and functional groups .

The compound has several recognized synonyms in scientific literature and chemical databases:

  • 3,5-Di(hydroxymethyl)phenol

  • 3,5-bis(hydroxymethyl)phenol

  • (5-hydroxy-1,3-phenylene)dimethanol

  • DTXSID20364030 (DSSTox Substance ID)

Database Recognition and Registration

The compound has been recognized in chemical databases since 2005, with the most recent modification to its record occurring on March 29, 2025 . This indicates ongoing research interest and potential applications being discovered for this compound.

Table 1: Molecular Identification Parameters of 3,5-Di(hydroxymethyl)phenol

ParameterValue
CAS Registry Number153707-56-3
PubChem CID1519415
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Creation Date in PubChemJuly 11, 2005
Last ModifiedMarch 29, 2025

Physical and Chemical Properties

The physical and chemical properties of 3,5-Di(hydroxymethyl)phenol are significantly influenced by its unique structural features, particularly the phenolic hydroxyl group and the two hydroxymethyl substituents.

Chemical Reactivity

The chemical reactivity of 3,5-Di(hydroxymethyl)phenol stems from its three hydroxyl groups, each with distinct reactivity profiles:

  • The phenolic hydroxyl group can participate in typical phenol reactions:

    • Electrophilic aromatic substitution, favored by the electron-donating hydroxyl group

    • Esterification and etherification reactions

    • Acid-base interactions (pKa typically between 9-10 for phenols)

  • The hydroxymethyl groups can undergo reactions characteristic of primary alcohols:

    • Oxidation to aldehydes or carboxylic acids

    • Nucleophilic substitution reactions

    • Esterification and etherification

This combination of reactive sites makes 3,5-Di(hydroxymethyl)phenol particularly valuable as a building block in organic synthesis and polymer chemistry.

Applications and Uses

3,5-Di(hydroxymethyl)phenol demonstrates versatility across multiple applications, particularly in polymer chemistry and materials science.

Polymer Chemistry Applications

The primary documented application of 3,5-Di(hydroxymethyl)phenol is in polymer chemistry, specifically in the synthesis of poly(aryl ether)dendrimers. Dendrimers are highly branched, star-shaped polymers with well-defined molecular structures and unique properties, including:

  • High degree of structural symmetry

  • Multiple terminal functional groups

  • Controlled molecular weight and polydispersity

  • Distinct interior microenvironments

The hydroxymethyl groups in 3,5-Di(hydroxymethyl)phenol serve as reactive handles for polymerization reactions, allowing for controlled growth of dendritic structures. The phenolic hydroxyl group can participate in ether formation, particularly relevant for poly(aryl ether) dendrimers.

Comparative Analysis with Related Compounds

Comparing 3,5-Di(hydroxymethyl)phenol with structurally related compounds provides insights into its unique properties and potential applications.

Comparison with 3,5-Dimethylphenol

3,5-Dimethylphenol (3,5-xylenol) shares the same core structure as 3,5-Di(hydroxymethyl)phenol but features methyl groups instead of hydroxymethyl groups at positions 3 and 5. This structural difference results in significant variations in physical and chemical properties:

Table 2: Comparison between 3,5-Di(hydroxymethyl)phenol and 3,5-Dimethylphenol

Property3,5-Di(hydroxymethyl)phenol3,5-Dimethylphenol
Molecular FormulaC8H10O3C8H10O
Molecular Weight154.16 g/mol122.16 g/mol
Functional GroupsPhenolic OH, 2× CH2OHPhenolic OH, 2× CH3
Expected SolubilityHigher in polar solventsLower in polar solvents
Hydrogen Bonding CapacityHigh (3 OH groups)Low (1 OH group)
ReactivityMultiple reactive sitesLimited reactive sites

3,5-Dimethylphenol has documented thermochemical properties, including an enthalpy of formation (ΔfH° gas) of -38.63 ± 0.16 kcal/mol and heat capacity values ranging from 10.51 cal/mol·K at 50K to 87.2 cal/mol·K at 1100K . The presence of hydroxymethyl groups in 3,5-Di(hydroxymethyl)phenol would significantly alter these thermodynamic parameters due to the different electronic and steric effects.

Relationship to 3,5-Dihydroxybenzoic Acid

3,5-Dihydroxybenzoic acid has been identified as a potent inhibitor of tyrosine phenol-lyase (TPL), demonstrating significant potential in decreasing fecal phenol levels in mice . Both compounds share similar structural features, with substituents at positions 3 and 5 of a phenol ring, although 3,5-dihydroxybenzoic acid contains hydroxyl groups directly attached to the aromatic ring, while 3,5-Di(hydroxymethyl)phenol has hydroxymethyl groups.

This structural similarity suggests that 3,5-Di(hydroxymethyl)phenol might also exhibit interesting biochemical properties that could be explored in enzyme inhibition studies or other biological applications.

Research Significance and Future Directions

The structural uniqueness of 3,5-Di(hydroxymethyl)phenol positions it as a valuable compound in both synthetic organic chemistry and materials science.

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